![molecular formula C14H18N4O2 B2414697 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034266-08-3](/img/structure/B2414697.png)
3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is part of a novel series of highly potent and selective tetrahydropyrazolo pyrazines .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple rings and functional groups. The compound includes a tetrahydropyrazolo[1,5-a]pyridin-3-yl group, which is a bicyclic structure with nitrogen atoms . The exact structure can be determined using techniques such as X-ray diffraction .科学的研究の応用
Synthesis and Biological Activity
Research has demonstrated the utility of isoxazoline and pyrazolo[1,5-a]pyrimidine derivatives in synthesizing compounds with significant biological activities. For example, studies have explored the regioselectivity of 1,3-dipolar cycloadditions to create isoxazoline and pyrazolo[1,5-a]pyrimidine derivatives, revealing their potential in producing compounds with antimicrobial, anti-inflammatory, and analgesic properties (Zaki, Sayed, & Elroby, 2016). These synthetic approaches and biological evaluations suggest that the structural features present in the compound of interest may confer valuable biological activities.
Anticancer and Anti-5-Lipoxygenase Agents
Furthermore, the synthesis of novel pyrazolopyrimidines derivatives has been linked to anticancer and anti-5-lipoxygenase activities. A study demonstrated the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation against cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Jannet, 2016).
Antimicrobial Activities
The antimicrobial activities of isoxazoline and pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives further underscore the potential of compounds with similar structural features in addressing microbial infections. Novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized through [3+2] cycloaddition, showcasing their expected antimicrobial effects (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
将来の方向性
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine system, which is a structural element of numerous biologically active compounds . .
Mode of Action
It is synthesized via 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and −3,6-dicarboxylic acid monoamides . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of a class of nitrogen-containing heterocycles, which are known to be involved in a wide range of biological activities
Result of Action
Given its structural similarity to other biologically active compounds, it is plausible that it may have significant effects at the molecular and cellular levels
特性
IUPAC Name |
3,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-13(10(2)20-17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZFTNSPINXRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=C3CCCCN3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

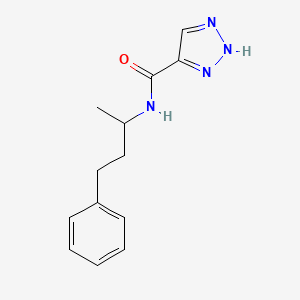
![2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2414620.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)
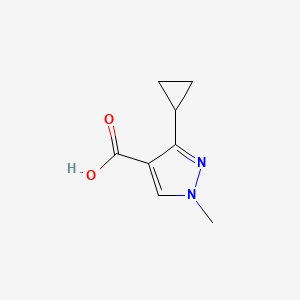
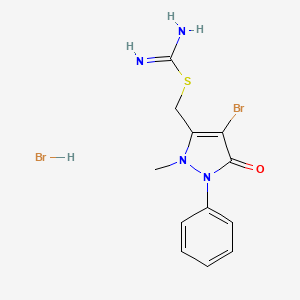
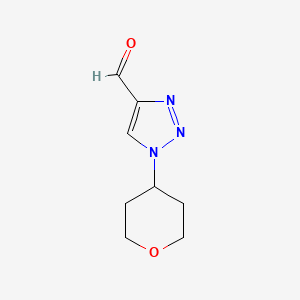
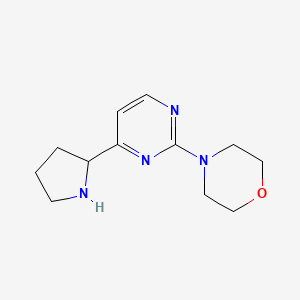
![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)
![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)
![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)
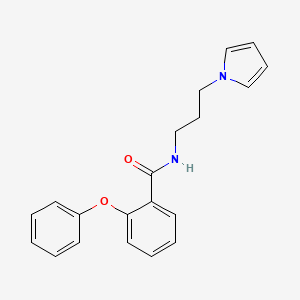
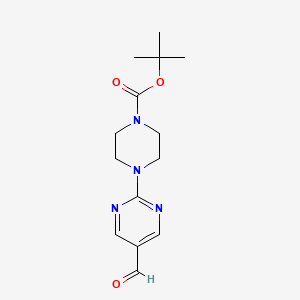
![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)